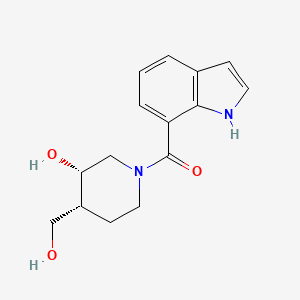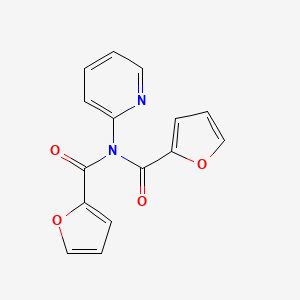
N-(3-isopropoxyphenyl)-2-thiophenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-isopropoxyphenyl)-2-thiophenecarboxamide, also known as GW-501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was first synthesized in the 1990s by GlaxoSmithKline (GSK) as a potential treatment for metabolic and cardiovascular diseases. However, it has gained popularity in the sports and fitness industry as a performance-enhancing drug due to its ability to increase endurance and fat burning.
作用机制
N-(3-isopropoxyphenyl)-2-thiophenecarboxamide works by activating PPARδ, a nuclear receptor that regulates gene expression. When activated, PPARδ increases the expression of genes involved in fatty acid oxidation and energy metabolism, leading to increased energy production and fat burning. It also reduces the expression of genes involved in inflammation and oxidative stress, leading to improved cardiovascular health.
Biochemical and Physiological Effects
N-(3-isopropoxyphenyl)-2-thiophenecarboxamide has been shown to have several biochemical and physiological effects. It increases endurance and fat burning by increasing the expression of genes involved in energy metabolism and fatty acid oxidation. It also reduces inflammation and oxidative stress, leading to improved cardiovascular health. Additionally, it has been shown to improve glucose metabolism and insulin sensitivity, making it a potential treatment for metabolic disorders such as diabetes.
实验室实验的优点和局限性
N-(3-isopropoxyphenyl)-2-thiophenecarboxamide has several advantages for lab experiments. It is easy to synthesize and has a high purity, making it a reliable research tool. It also has a well-characterized mechanism of action, allowing for precise and reproducible experiments. However, its use in lab experiments is limited by its potential for off-target effects and its controversial status as a performance-enhancing drug.
未来方向
There are several future directions for research on N-(3-isopropoxyphenyl)-2-thiophenecarboxamide. One area of interest is its potential as a treatment for metabolic disorders such as diabetes and obesity. Another area of interest is its potential as a treatment for cancer, Alzheimer's disease, and muscular dystrophy. Additionally, further research is needed to fully understand the mechanism of action of N-(3-isopropoxyphenyl)-2-thiophenecarboxamide and its potential for off-target effects.
合成方法
The synthesis of N-(3-isopropoxyphenyl)-2-thiophenecarboxamide involves several steps, starting with the reaction of 3-isopropoxybenzylamine with 2-bromothiophene to form 3-isopropoxyphenyl-2-thiophenecarboxamide. This intermediate is then reacted with chloroacetyl chloride to form N-(3-isopropoxyphenyl)-2-thiophenecarboxamide.
科学研究应用
N-(3-isopropoxyphenyl)-2-thiophenecarboxamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to improve glucose metabolism, reduce inflammation, and prevent the development of atherosclerosis. It has also been investigated as a potential treatment for cancer, Alzheimer's disease, and muscular dystrophy.
属性
IUPAC Name |
N-(3-propan-2-yloxyphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-10(2)17-12-6-3-5-11(9-12)15-14(16)13-7-4-8-18-13/h3-10H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQRZQFQOZITRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5380809.png)
![2-{2-[4-(cyclopentyloxy)phenyl]vinyl}-8-quinolinol](/img/structure/B5380827.png)

![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide](/img/structure/B5380846.png)
![2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-ethylacetamide](/img/structure/B5380853.png)

![4-benzyl-5-[1-(3-pyridinylmethyl)-4-piperidinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5380866.png)
![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-ethoxyphenyl)acetamide](/img/structure/B5380871.png)

![N-{(3S)-1-[2-(ethoxymethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl]pyrrolidin-3-yl}acetamide](/img/structure/B5380883.png)
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5380892.png)
![9-[2-(4-morpholinyl)ethyl]-2-(1-naphthyl)-9H-imidazo[1,2-a]benzimidazole dihydrobromide](/img/structure/B5380899.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylthiophene-2-carboxamide](/img/structure/B5380901.png)
![7-acetyl-6-(2-butoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5380910.png)